1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine
Description
Properties
Molecular Formula |
C11H14F3N |
|---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
1-[4-(difluoromethyl)-2-fluorophenyl]butan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-2-3-10(15)8-5-4-7(11(13)14)6-9(8)12/h4-6,10-11H,2-3,15H2,1H3 |
InChI Key |
FBTVAKHTIGLFGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)C(F)F)F)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Fluorination
The aromatic core, 4-(difluoromethyl)-2-fluorophenyl moiety, is typically prepared by selective fluorination of phenyl derivatives. Methods include:
Difluoromethylation
Difluoromethyl groups are introduced via difluoromethane transfer reagents or by generating difluoroenolates from pentafluoro-gem-diols under basic conditions. The difluoroenolate intermediate can be formed by treatment with Grignard reagents or strong bases such as sodium bis(trimethylsilyl)amide.
Formation of the Butan-1-amine Side Chain
Alkylation and Ester Formation
The butan-1-amine side chain is introduced through alkylation steps involving alkyl chloroformates and suitable bases. For example, t-butyl 4-(p-fluorophenyl)butyrate is synthesized by reacting the corresponding acid with alkyl chloroformates at low temperatures (-70°C to 0°C), minimizing by-product formation.
Reduction to Alcohol
The ester intermediate is reduced to the corresponding alcohol using selective reducing agents that preserve the fluoromethylene group. Preferred reducing agents include diisobutylaluminum hydride (DIBAL-H), lithium borohydride, or sodium borohydride, typically in solvents like tetrahydrofuran or toluene at temperatures ranging from -30°C to 30°C.
Amination and Final Product Formation
Halogenation and Amination
The alcohol intermediate is converted to a haloalkane (e.g., bromo or chloro derivative) using halogenating agents. This haloalkane is then reacted with alkali metal salts of diformylamide (e.g., sodium diformylamide) to form N-formyl intermediates.
Hydrolysis to Amine
The N-formyl intermediate undergoes hydrolysis under acidic or basic conditions (e.g., lithium hydroxide or hydrochloric acid in aqueous or mixed solvents) at temperatures from 0°C to 150°C to yield the target amine, 1-(4-(difluoromethyl)-2-fluorophenyl)butan-1-amine.
Purification
The final product is purified by standard techniques such as chromatography, recrystallization, or distillation to achieve high purity suitable for pharmaceutical applications.
Detailed Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature Range | Time (hours) | Notes |
|---|---|---|---|---|
| Alkyl chloroformate reaction | t-butyl 4-(p-fluorophenyl)butyrate + base (NaH, NaOtBu, NaHMDS) | -70°C to 0°C (prefer -20°C to 0°C) | 0.5 - 2 | Minimizes by-products; base titration value critical for yield |
| Reduction of ester to alcohol | DIBAL-H, LiBH4, NaBH4 in THF or toluene | -30°C to 30°C | 2 - 5 | DIBAL-H preferred for selectivity |
| Halogenation | Appropriate halogenating agent (e.g., PBr3, SOCl2) | Ambient to 50°C | 1 - 3 | Converts alcohol to haloalkane |
| Amination with diformylamide | Sodium diformylamide + catalyst (NaI or KI) in NMP, DMF, or acetonitrile mixtures | 50°C to 90°C | 2 - 24 | Catalyst improves reaction rate; solvent choice affects solubility and purity |
| Hydrolysis to amine | LiOH, NaOH, or HCl in water/alcohol mixtures | 0°C to 150°C | 2 - 24 | Hydrolysis conditions optimized to avoid decomposition |
| Purification | Chromatography, recrystallization | Ambient | Variable | Final product isolated as pure amine |
Research Findings and Challenges
Alkali Metal Salts of Diformylamide: Novel crystallization methods yield granular solids free of methanol and ammonia contamination, improving handling and reaction consistency.
Difluoroenolate Stability: Difluoroenolates generated from pentafluoro-gem-diols are unstable and prone to self-adduct formation if isolated before reaction with imines or electrophiles. An improved method involves in situ generation of difluoroenolates in the presence of the electrophile to enhance yield and reduce by-products.
Reaction Optimization: Temperature control is critical across steps to minimize side reactions. For example, alkyl chloroformate reactions are best at -20°C to 0°C, while amination and hydrolysis steps require moderate heating (50°C to 150°C) for completion.
Yield and Purity: Optimized methods achieve yields up to 67% for difluorinated amino ketone intermediates, with high purity after chromatographic purification.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro compounds or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups back to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while reduction can regenerate the amine group. Substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
Synthetic Routes
The common synthetic pathway involves:
- Formation of the Fluorophenyl Intermediate: This step introduces a fluorine atom to a phenyl ring, followed by the addition of a difluoromethyl group through electrophilic aromatic substitution reactions.
- Nucleophilic Substitution: The haloalkane reacts with ammonia or an amine in the presence of a catalyst to form the desired amine product.
Scientific Research Applications
1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine has several notable applications:
Chemistry
- Building Block for Organic Synthesis: It is utilized as a precursor in the synthesis of more complex organic molecules. Researchers often employ it to create derivatives that may exhibit enhanced biological activity or novel properties.
Biology
- Study of Enzyme-Catalyzed Reactions: The compound is used in biochemical assays to investigate metabolic pathways and enzyme kinetics. Its structure allows researchers to modify it for studying various enzymatic processes.
Industry
- Manufacture of Pharmaceuticals: The compound plays a role in developing pharmaceutical agents, particularly those targeting specific metabolic pathways or diseases.
- Pesticide Production: Its chemical properties make it suitable for use in formulating pesticides that are effective against specific pests while minimizing environmental impact.
Data Table: Applications Overview
| Application Area | Specific Use Case | Description |
|---|---|---|
| Chemistry | Organic Synthesis | Serves as a building block for complex molecules |
| Biology | Enzyme Studies | Used in assays to study enzyme kinetics |
| Pharmaceutical Industry | Drug Development | A precursor for pharmaceuticals targeting metabolism |
| Agriculture | Pesticide Formulation | Component in developing effective pest control agents |
Case Study 1: Enzyme Kinetics
Case Study 2: Pharmaceutical Development
A recent investigation into new drug candidates identified derivatives of this compound that exhibited significant anti-inflammatory properties. These findings suggest that this compound could lead to the development of novel treatments for inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzyme-catalyzed reactions, leading to the formation of various metabolites. The specific pathways and targets depend on the biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Structural and Physico-Chemical Properties
The following table highlights key structural differences and molecular properties between 1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine and three closely related compounds:
Key Observations:
- Backbone Flexibility : The linear butan-1-amine chain in the target compound allows greater conformational flexibility than the dimethyl-substituted backbone in or the rigid fluoromethylene group in .
- Lipophilicity : The target compound’s higher logP (~3.1) suggests superior membrane permeability relative to (logP ~2.5) and (logP ~2.3), which could enhance blood-brain barrier penetration.
Biological Activity
1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine is a fluorinated organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a butan-1-amine backbone with a difluoromethyl group and a fluorinated phenyl ring, contributing to its unique chemical properties. The synthesis typically involves several steps including:
- Bromination : Starting from 4-fluorobenzene.
- Grignard Reaction : Formation of the Grignard reagent.
- Reaction with Ethyl Chloroformate : To form an ester intermediate.
- Hydrolysis and Reduction : Yielding the final amine product.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances binding affinity and metabolic stability, which is crucial for its pharmacological effects.
Pharmacological Effects
Research indicates that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, potentially making it a candidate for antibiotic development.
- Antifungal Properties : Similar fluorinated compounds have shown promise in inhibiting fungal growth, indicating potential applications in treating fungal infections.
- Cytotoxic Effects : Investigations into its cytotoxicity reveal that it may selectively target cancer cells, offering a pathway for anticancer drug development.
Case Studies
Several studies have highlighted the biological potential of fluorinated amines similar to this compound:
- Antimicrobial Studies : A study demonstrated that compounds with similar structures exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assays : In vitro assays showed that certain derivatives led to reduced viability in cancer cell lines, suggesting potential as anticancer agents .
- Fungal Inhibition : Research on related compounds indicated effective inhibition of phytopathogenic fungi, suggesting applications in agricultural biotechnology .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
